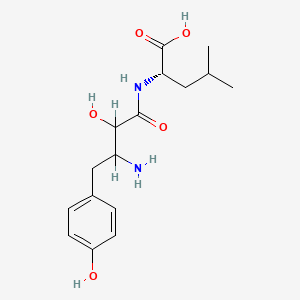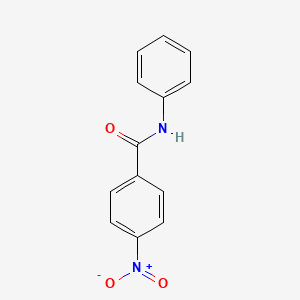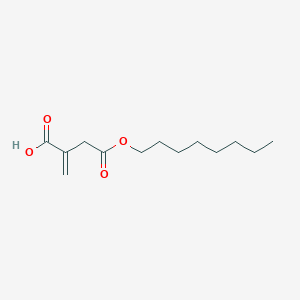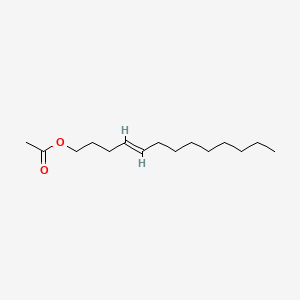
6-马来酰亚胺己酸
概述
描述
6-Maleimidocaproic acid is a medium-chain fatty acid . It contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
The synthesis of 6-Maleimidocaproic acid involves the reaction of maleic anhydride and 6-aminocaproic acid in acetic acid .Molecular Structure Analysis
The molecular formula of 6-Maleimidocaproic acid is C10H13NO4 . Its exact mass is 211.08 and its molecular weight is 211.220 . The compound contains elements such as Carbon (56.87%), Hydrogen (6.20%), Nitrogen (6.63%), and Oxygen (30.30%) .Chemical Reactions Analysis
The terminal carboxylic acid of 6-Maleimidocaproic acid can react with primary amine groups in the presence of activators to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
6-Maleimidocaproic acid has a molecular weight of 211.21 g/mol . It has a predicted boiling point of 407.3±28.0 °C and a predicted density of 1.285±0.06 g/cm3 . It is soluble in water, methanol, ethanol, and dimethyl sulfoxide, but insoluble in ether . It is sensitive to moisture .科学研究应用
合成和表征
已合成并表征了6-马来酰亚胺己酸,用作修饰蛋白质和肽类药物的空间臂。合成涉及6-氨基己酸和马来酸酐的反应,成功率高达90.34% (Liu Dong-hua, 2005)。
药物开发
已用于合成铂(II)配合物,用作结合白蛋白的前药。这些配合物,包括6-马来酰亚胺己酸衍生物,显示出比标准治疗方法更好的抗肿瘤效果和水溶性 (Warnecke et al., 2004)。
肽共轭
该化合物已用于制备寡核苷酸-肽共轭物。寡肽被ε-马来酰亚胺己酸取代,在随后的反应中表现出高产率 (Arar et al., 1993)。
聚合物研究
6-马来酰亚胺己酸已应用于制备马来酰亚胺酸和肽的马来酰衍生物,这对于创建各种生化共轭物很有用 (Keller & Rudinger, 1975)。它还参与了聚合物如ETCA及其共聚物的合成,显示出抗癌活性的潜力 (Lee et al., 2001)。
蛋白质修饰
6-马来酰亚胺己酸已用于制备mPEG的马来酰亚胺6氨基己酰酯(mal sac mPEG),这是一种巯基PEG化试剂,用于蛋白质修饰 (Zhuo, 2005)。它还被用作酶免疫结合物中的异双功能交联试剂 (Kida et al., 2007)。
共轭用于杂交探针
该化合物已用于合成寡核苷酸-酶共轭物,表现出高产率和有效性,可用作非放射性杂交探针 (Ghosh et al., 1990)。
结合白蛋白前药
已探索了6-马来酰亚胺己酸衍生物,如INNO-206,其增强的抗肿瘤功效与传统药物如阿霉素相比,为固体肿瘤治疗提供了有希望的临床候选药 (Graeser et al., 2010)。
延长长度偶联试剂
该酸已用于开发延长长度的异双功能偶联试剂,当使用更长的偶联试剂时,免疫测定显示出改进,增强了抗体结合并减少了位阻 (Bieniarz et al., 1996)。
安全和危害
6-Maleimidocaproic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
未来方向
While specific future directions for 6-Maleimidocaproic acid are not mentioned in the search results, it’s worth noting that the compound is used as a probe for introducing maleimides groups into biomolecules and active pharmaceutical ingredients . It is also used with N-hydroxysuccinimide ester as a bifunctional cross-linking reagent . These uses suggest potential future applications in the field of bioconjugation and drug development.
作用机制
Target of Action
6-Maleimidocaproic acid primarily targets thiol groups in biomolecules . The maleimide group in the compound is reactive towards thiol groups, enabling the connection of a biomolecule with a thiol .
Mode of Action
The compound contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond . This dual reactivity allows it to act as a bifunctional cross-linking reagent .
Pharmacokinetics
Its solubility in water, methanol, ethanol, and dimethyl sulfoxide suggests that it may have good bioavailability.
Result of Action
The result of the action of 6-Maleimidocaproic acid is the formation of stable amide and covalent bonds with biomolecules . This can lead to the modification of the target biomolecules, potentially altering their function or stability.
Action Environment
The compound is sensitive to moisture , suggesting that its action, efficacy, and stability could be influenced by the moisture content of the environment. It is also soluble in various solvents , which could impact its distribution and action within the body.
属性
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKKJKETHYEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876051 | |
| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Maleimidocaproic acid | |
CAS RN |
55750-53-3 | |
| Record name | 6-Maleimidocaproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)
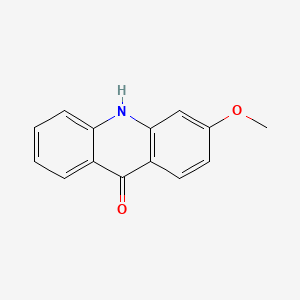

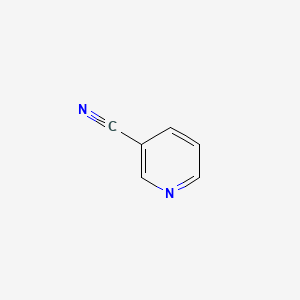

![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)
